N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenyl group, a fluorinated phenyl group, and a dihydropyrimidinone moiety, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the dihydropyrimidinone intermediate.
Attachment of the Chloromethylphenyl Group: The final step involves the acylation of the dihydropyrimidinone intermediate with 5-chloro-2-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(3-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- N-(2-chlorophenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H17ClFN3O2 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H17ClFN3O2/c1-12-3-6-15(21)10-17(12)24-18(26)11-25-19(27)9-13(2)23-20(25)14-4-7-16(22)8-5-14/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
GGLYQQUPANDYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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